4-(3,3,3-trifluoropropyl)oxane-2,6-dione
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Overview
Description
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is a synthetic organic compound characterized by the presence of a trifluoropropyl group attached to an oxane-2,6-dione ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-trifluoropropyl)oxane-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoropropyl bromide and oxane-2,6-dione.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as potassium carbonate.
Procedure: The 3,3,3-trifluoropropyl bromide is added dropwise to a solution of oxane-2,6-dione in THF, followed by the addition of potassium carbonate. The mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactors and more efficient purification techniques such as distillation under reduced pressure or advanced chromatographic methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoropropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 4-(3,3,3-trifluoropropyl)oxane-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,3,3-Trifluoropropyl)oxane-2,5-dione: Similar structure but with a different position of the dione group.
4-(3,3,3-Trifluoropropyl)oxane-2,4-dione: Another positional isomer with distinct chemical properties.
Uniqueness
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is unique due to the specific positioning of the trifluoropropyl group and the oxane-2,6-dione ring, which imparts distinct reactivity and physical properties compared to its isomers. This uniqueness makes it particularly valuable in applications requiring specific chemical behaviors.
Properties
CAS No. |
2228184-19-6 |
---|---|
Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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